Ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that contains both thiophene and pyridine rings fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. The reaction is carried out in a high boiling point solvent like pyridine or ethanol. The resulting product undergoes Thrope–Ziegler cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Diazotization: Reaction with sodium nitrite in water to form diazonium salts.
Cycloaddition: Reaction with arylazoacetylacetones or arylazomalononitriles to form azo dyes.
Substitution: Reaction with electrophiles and nucleophiles due to the presence of nucleophilic NH2 group and electrophilic ester carbonyl group.
Common Reagents and Conditions
Diazotization: Sodium nitrite in aqueous solution.
Cycloaddition: Arylazoacetylacetones or arylazomalononitriles.
Substitution: Various electrophiles and nucleophiles depending on the desired product.
Major Products Formed
Diazotization: 3-diazo-2-ethylcarbonyl-4,6-dimethylthieno[2,3-b]pyridine.
Cycloaddition: Azo dyes applied to polyesters and polyamides fibers.
Substitution: Various heterocyclic moieties such as azoles, azines, and azepine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of polyfunctionalized heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the synthesis of azo dyes for textile applications.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s nucleophilic NH2 group and electrophilic ester carbonyl group enable it to participate in a wide range of chemical reactions, leading to the formation of diverse products with potential biological activities. The specific molecular targets and pathways depend on the nature of the reactions and the resulting products .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate: Similar structure with additional methyl group.
3-amino-2-cyano-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine: Contains a cyano group and a methoxyphenyl group.
3-amino-4-cyano-2-thiophenecarboxamides: Used as synthons for thieno[3,2-d]pyrimidine derivatives
Uniqueness
Ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions.
Biological Activity
Ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by various research findings and data.
Synthesis of this compound
The compound can be synthesized through a multi-step process involving the reaction of thienopyridine derivatives. A notable method includes treating ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with hydrazine hydrate to yield various functionalized derivatives. These derivatives have been shown to possess pharmacological significance, particularly in cancer therapy and anti-inflammatory applications .
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, derivatives such as 3a and 3b exhibit potent antiproliferative activities against several cancer cell lines, including L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma) cells. The IC50 values for these compounds range from 1.1 to 4.7 μM , indicating strong inhibitory effects on cancer cell growth .
Table 1: Antiproliferative Activity of Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
3a | L1210 | 2.8 |
3a | CEM | 2.3 |
3a | HeLa | 1.1 |
3b | L1210 | 2.8 |
3b | CEM | 2.0 |
3b | HeLa | 1.9 |
These compounds induce cell cycle arrest at the G2/M phase and promote apoptosis in a dose-dependent manner without affecting normal human peripheral blood mononuclear cells, suggesting selective toxicity towards cancer cells .
The mechanism by which this compound derivatives exert their effects involves interaction with the microtubule system. Molecular docking studies have confirmed binding at the colchicine site on tubulin, leading to disruption of microtubule dynamics essential for cell division .
Anti-inflammatory Activity
In addition to anticancer properties, related compounds have demonstrated anti-inflammatory effects. For example, certain derivatives have shown significant inhibition of prostaglandin E2 (PGE2)-induced TNFα reduction in ex vivo assays, indicating potential use in managing inflammatory conditions .
Table 2: Anti-inflammatory Activity
Compound | Assay Type | IC50 (nM) |
---|---|---|
4f | PGE2-induced TNFα assay | 123 |
Case Studies and Clinical Relevance
Several studies have explored the clinical relevance of these compounds. For instance, a derivative with an IC50 of 123 nM for inhibiting PGE2-induced TNFα has been selected for further clinical studies due to its promising pharmacokinetic profile and efficacy in animal models of pain and inflammation .
Properties
Molecular Formula |
C11H12N2O2S |
---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H12N2O2S/c1-3-15-11(14)9-8(12)7-6(2)4-5-13-10(7)16-9/h4-5H,3,12H2,1-2H3 |
InChI Key |
NIOPIQWFRKIXQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CN=C2S1)C)N |
Origin of Product |
United States |
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